molecular formula C12H16O2 B1598468 6-(4'-Hydroxyphenoxy)-1-hexene CAS No. 85234-58-8

6-(4'-Hydroxyphenoxy)-1-hexene

Cat. No. B1598468
CAS RN: 85234-58-8
M. Wt: 192.25 g/mol
InChI Key: FTRUFWMDNAFXGE-UHFFFAOYSA-N
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Description

“6-(4’-Hydroxyphenoxy)-1-hexene” is a chemical compound that is a derivative of phenol . It is related to 6-(4-Hydroxyphenoxy)hexyl acetate, which has a molecular weight of 252.31 .


Synthesis Analysis

The synthesis of phenol derivatives, such as “6-(4’-Hydroxyphenoxy)-1-hexene”, has been a topic of research due to their potential as building blocks for bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .


Molecular Structure Analysis

The molecular structure of “6-(4’-Hydroxyphenoxy)-1-hexene” is related to 6-(4-Hydroxyphenoxy)hexyl acrylate, which has a molecular formula of C15H20O4 and a monoisotopic mass of 264.136169 Da .

Scientific Research Applications

Living and Block Polymerization

6-(4'-Hydroxyphenoxy)-1-hexene is involved in the living and block polymerization of α-olefins using Ni(II)-α-diimine catalysts. The catalyst system can catalyze living polymerization of propylene and 1-hexene, leading to polymers with specific microstructures. This process is significant for synthesizing block and triblock copolymers with tailored properties for various applications, including plastics and elastomers (Yuan et al., 2005).

Catalysis and Reactivity

Research has shown that the peripheral structural parameters of catalysts significantly affect their reactivity in the polymerization of 1-hexene. Minor modifications in the structure of zirconium complexes of amine-bis(phenolate) ligands can lead to a wide range of catalytic activities, demonstrating the intricate relationship between catalyst structure and performance (Tshuva et al., 2001).

Materials for Organic Solar Cells

In the field of organic photovoltaics, 6-(4'-Hydroxyphenoxy)-1-hexene derivatives have been explored as components of non-fullerene acceptors in combination with poly(3-hexylthiophene) to achieve high-performance solar cells. The design and optimization of these materials are crucial for enhancing the power conversion efficiency of organic solar cells (Xiao et al., 2019).

Ethylene Trimerization

Titanium complexes bearing phenoxy-imine ligands with pendant donors have been developed for the selective trimerization of ethylene to produce 1-hexene. This process is highly relevant for the production of linear low-density polyethylene (LLDPE), with the catalyst systems achieving high activity and selectivity (Suzuki et al., 2010).

Hydroformylation and End-Functionalization

6-(4'-Hydroxyphenoxy)-1-hexene is also pertinent in the hydroformylation of 1-hexene and the synthesis of end-functionalized polymers. These processes are fundamental in creating high-value chemical intermediates and functional polymers with specific end-groups for further chemical modifications or applications (Jianhua, 2007); (Yanjarappa & Sivaram, 2005).

Safety And Hazards

The safety data sheet for 6-(4-Hydroxyphenoxy)hexyl acrylate, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Phenol derivatives, such as “6-(4’-Hydroxyphenoxy)-1-hexene”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

4-hex-5-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h2,6-9,13H,1,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRUFWMDNAFXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391102
Record name 4-[(Hex-5-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4'-Hydroxyphenoxy)-1-hexene

CAS RN

85234-58-8
Record name 4-[(Hex-5-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HEX-5-ENYLOXY-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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